molecular formula C22H27N3O5 B4233441 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine

1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine

Cat. No. B4233441
M. Wt: 413.5 g/mol
InChI Key: PLJFLYNESCCKBI-UHFFFAOYSA-N
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Description

1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, also known as BMBPP, is a chemical compound that belongs to the family of piperazines. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is not fully understood. However, studies have suggested that 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine exerts its therapeutic effects by modulating various signaling pathways in the body. For example, 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival. 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has also been shown to inhibit the Wnt/β-catenin pathway, which is involved in the development of cancer.
Biochemical and Physiological Effects:
1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects in the body. For example, 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis. 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has also been shown to reduce the levels of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease. In addition, 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is its potential therapeutic applications in various diseases. 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has shown promising results in preclinical studies, and further research is needed to determine its clinical efficacy. However, one of the limitations of 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine research. One direction is to investigate the clinical efficacy of 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine in various diseases. Another direction is to develop new formulations of 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine that can improve its solubility and bioavailability. Additionally, further research is needed to elucidate the exact mechanism of action of 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine and to identify potential side effects and drug interactions.
Conclusion:
In conclusion, 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. The synthesis of 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine involves a multistep process, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to determine the clinical efficacy of 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine and to identify potential side effects and drug interactions.

Scientific Research Applications

1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and depression. In cancer research, 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. In depression research, 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to act as an antidepressant by increasing the levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

(4-butoxyphenyl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-3-4-15-30-18-7-5-17(6-8-18)22(26)24-13-11-23(12-14-24)20-10-9-19(29-2)16-21(20)25(27)28/h5-10,16H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJFLYNESCCKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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